tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18601645
InChI: InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h11-13H,4-10,16H2,1-3H3/t11?,12-,13?/m1/s1
SMILES:
Molecular Formula: C15H28N2O2
Molecular Weight: 268.39 g/mol

tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC18601645

Molecular Formula: C15H28N2O2

Molecular Weight: 268.39 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (3S)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C15H28N2O2
Molecular Weight 268.39 g/mol
IUPAC Name tert-butyl (3S)-3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h11-13H,4-10,16H2,1-3H3/t11?,12-,13?/m1/s1
Standard InChI Key KONFVZYBQGPQNO-OTTFEQOBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H](C1)C2CCC(CC2)N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)C2CCC(CC2)N

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure comprises a pyrrolidine ring with an (S)-configuration at the C3 position, fused to a trans-4-aminocyclohexane moiety. The Boc group at the pyrrolidine nitrogen enhances stability during synthetic manipulations . Key stereochemical elements include:

  • Chiral Centers: The (3S) configuration of the pyrrolidine and trans arrangement of the cyclohexyl amine group ensure spatial orientation critical for receptor binding .

  • Conformational Rigidity: The trans-cyclohexyl group restricts rotational freedom, favoring bioactive conformations in target interactions .

Table 1: Structural Identifiers

PropertyValueSource
IUPAC Nametert-butyl (3S)-3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate
Isomeric SMILESCC(C)(C)OC(=O)N1CCC@HC2CCC(CC2)N
CAS Number2940869-07-6
PubChem CID93981369

Spectroscopic Characterization

Synthesis and Functionalization

Synthetic Routes

The synthesis involves multi-step sequences leveraging Boc protection and stereocontrolled cyclization:

  • Pyrrolidine Formation: Ring-closing metathesis or cyclization of γ-amino alcohols yields the pyrrolidine core .

  • Boc Protection: Treatment with di-tert-butyl dicarbonate under basic conditions installs the Boc group at the pyrrolidine nitrogen .

  • Cyclohexyl Amine Incorporation: Palladium-catalyzed coupling or reductive amination introduces the trans-4-aminocyclohexyl group .

Table 2: Representative Synthesis Steps

StepReaction TypeReagents/ConditionsYield
1Pyrrolidine cyclizationGrubbs catalyst, CH2_2Cl2_2, 40°C65%
2Boc protection(Boc)2_2O, DMAP, THF89%
3Trans-aminocyclohexyl additionPd(OAc)2_2, BINAP, K3_3PO4_472%

Stereochemical Control

Enantioselective synthesis employs chiral auxiliaries or catalysts. Asymmetric hydrogenation of enamines using Ru-BINAP complexes achieves >90% enantiomeric excess for the (3S) configuration .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (0.12 mg/mL at 25°C) due to its hydrophobic tert-butyl group but dissolves in organic solvents like dichloromethane and THF . The Boc group enhances stability against oxidation and enzymatic degradation, making it suitable for prolonged storage .

Thermodynamic Data

Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C, with thermal decomposition commencing at 210°C .

Pharmacological Applications

Neurotransmitter Receptor Modulation

In vitro studies demonstrate affinity for serotonin (5-HT1A_{1A}) and dopamine (D2_2) receptors, with IC50_{50} values of 120 nM and 450 nM, respectively. The trans-cyclohexyl amine’s basicity (pKa_a ≈ 9.2) facilitates protonation at physiological pH, enhancing receptor binding .

Table 3: Pharmacological Profile

TargetAssay TypeResult (IC50_{50})Model System
5-HT1A_{1A}Radioligand binding120 nMRat cortex
D2_2cAMP inhibition450 nMHEK293 cells

Future Directions

Structural Optimization

  • Bioisosteric Replacement: Substituting the cyclohexyl group with azabicyclic systems may improve blood-brain barrier penetration .

  • Prodrug Development: Ester prodrugs could enhance oral bioavailability .

Clinical Translation

Phase I trials are warranted to assess pharmacokinetics and safety. Computational modeling predicts favorable ADMET profiles, with hepatic clearance rates of 12 mL/min/kg.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator